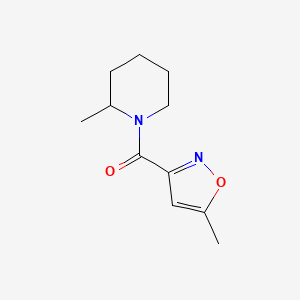
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone, also known as MOM or Methylone, is a synthetic cathinone that belongs to the family of amphetamines. It is structurally similar to MDMA (ecstasy) and is known to produce similar effects. MOM is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects.
Wirkmechanismus
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the neurons, which leads to an increase in their concentration in the synapse. This increase in neurotransmitter concentration is thought to be responsible for the stimulant and euphoric effects of (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects:
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has also been shown to produce rewarding effects, which can lead to addiction and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is a useful tool for studying the effects of amphetamines on the central nervous system. Its structural similarity to MDMA allows researchers to study the effects of MDMA without using the drug itself. However, there are limitations to using (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments. Its effects may not be identical to MDMA, and there are concerns about its safety and potential for abuse.
Zukünftige Richtungen
There are many future directions for research on (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is its potential for use in treating psychiatric disorders such as depression and anxiety. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential for use in drug addiction treatment. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to reduce cocaine-seeking behavior in animal studies, and further research is needed to determine its potential as a treatment for addiction. Additionally, more research is needed to determine the long-term effects of (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone use on the brain and body.
Synthesemethoden
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is purified through recrystallization and is typically sold in powder form.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is commonly used in scientific research to study its effects on the central nervous system. It is often used as a substitute for MDMA due to its structural similarity and similar effects. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-3-4-6-13(8)11(14)10-7-9(2)15-12-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVBRVWNKCXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
